6,8-Difluoroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
One common method is the Suzuki–Miyaura coupling reaction, which employs boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of organoboron reagents, palladium catalysts, and appropriate solvents to achieve high yields of the desired product.
Chemical Reactions Analysis
6,8-Difluoroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different quinoline derivatives. Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form complex molecules with various functional groups.
Scientific Research Applications
6,8-Difluoroquinoline-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated quinoline derivatives, which are valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6,8-Difluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms into the quinoline ring enhances the compound’s biological activity by increasing its lipophilicity and metabolic stability . The compound can act as an enzyme inhibitor, interfering with the activity of specific enzymes involved in various biological processes .
Comparison with Similar Compounds
6,8-Difluoroquinoline-3-carbonitrile can be compared with other fluorinated quinoline derivatives, such as:
5,7-Difluoroquinoline: This compound has fluorine atoms at different positions on the quinoline ring, resulting in distinct chemical properties and reactivity.
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity, this compound highlights the diverse biological activities of fluorinated quinolines.
Mefloquine: Another antimalarial drug, mefloquine, demonstrates the potential of fluorinated quinolines in medicinal chemistry.
This compound stands out due to its unique substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6,8-difluoroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F2N2/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIDBZGYDGHXOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.